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The following table consolidates the key experimental data from the identified study on the AXL degrader

YD (Yuanhuadine) in NSCLC PDX models [1].

Cancer Combination In Vivo Efficacy -
Compound Key Findings
Model Therapy (PDX)
YD EGFR- Osimertinib (3rd  Significant tumor Targeted AXL
(Yuanhuadine) mutant gen EGFR TKI) growth inhibition; degradation; effective in
[1] NSCLC delayed acquired both osimertinib-sensitive
PDX resistance to and osimertinib-resistant

osimertinib [1].

Detailed Experimental Protocols

models [1].

The study by Kim et al. (2019) employed the following key methodologies to generate the data above [1]:

¢ In Vivo PDX Model Setup: PDX models were established from EGFR-mutant NSCLC patients. Mice
bearing these PDX tumors were treated with either a vehicle control, osimertinib alone, YD alone, or a

combination of YD and osimertinib.

¢ Dosing Regimen: The specific doses and schedules for YD and osimertinib were not detailed in the
available excerpt. This information would be critical for protocol replication and is typically found in the

methods section of the full paper.

o Efficacy Endpoint Measurement: Tumor volume was measured regularly to assess the therapeutic

effect of the treatments. The study specifically evaluated the combination's ability to cause tumor
regression and, importantly, to delay the emergence of acquired resistance to osimertinib.
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¢ Molecular Analysis: Western blot analysis was performed on tumor tissues to confirm that the
observed efficacy was correlated with a decrease in AXL protein levels, verifying the degrader
mechanism of action.

Rationale for AXL Degradation vs. Inhibition

The rationale for pursuing AXL degraders over traditional inhibitors is supported by separate research on

resistance mechanisms. The diagram below illustrates the key mechanistic difference.

(AXL Inhibitor (e.g., BMS777607D
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Research indicates that some small-molecule AXL inhibitors, such as BMS777607, block the kinase activity
but unexpectedly cause the AXL receptor to accumulate on the cell surface. This occurs because the
inhibition prevents the receptor's phosphorylation, which in turn impairs its ubiquitination and subsequent
lysosomal degradation [2]. This accumulated AXL could potentially lead to feedback loops and contribute to

drug resistance, providing a strong rationale for the degrader approach, which removes the protein entirely

[2] [1].

Interpretation and Future Directions

The available data for YD is promising, demonstrating a proof-of-concept that AXL degradation is a viable

strategy to overcome and delay resistance to EGFR TKIs in NSCLC models [1]. However, the landscape of

© 2026 Smolecule. All rights reserved. 2/4 Tech Support


https://www.smolecule.com/products/s12893133?utm_src=pdf-body-img
https://biosignaling.biomedcentral.com/articles/10.1186/s12964-019-0377-8
https://biosignaling.biomedcentral.com/articles/10.1186/s12964-019-0377-8
https://www.nature.com/articles/s41419-019-1601-6
https://www.nature.com/articles/s41419-019-1601-6
https://www.smolecule.com/products/s12893133?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

AXL degraders is still in early stages.

e Comparison with Other Modalities: Most advanced clinical candidates, such as bemcentinib, are
small-molecule inhibitors rather than degraders, and they are often evaluated in combination with
other therapies like docetaxel or immune checkpoint inhibitors [3]. Their performance is measured by
clinical response rates (e.g., partial response, stable disease) rather than direct degradation efficacy
in PDX models [3].

¢ Information Gap: There is an absence of publicly available, direct comparative studies pitting an AXL
degrader like YD against a standard AXL inhibitor in the same PDX model experiment. Such a study
would be invaluable for conclusively demonstrating the superiority of the degradation strategy.

e Suggested Research Direction: To build a more comprehensive guide, you could actively monitor
clinical trial registries (like ClinicalTrials.gov) for new AXL-targeting agents and review patent literature
for novel degrader compounds (e.g., PROTACS) that may not yet be published in academic journals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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